molecular formula C23H17N3O4 B2714274 4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-55-1

4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2714274
CAS No.: 865286-55-1
M. Wt: 399.406
InChI Key: SPTRSRZYFRVVFI-UHFFFAOYSA-N
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Description

“4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a benzamide derivative . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

The synthesis of benzamide derivatives is reported to be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Alzheimer's Disease Treatment

4-Benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives, such as those involving N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This inhibition is critical for decreasing the phosphorylation and aggregation of tau proteins, which are key markers of Alzheimer's disease pathology. These compounds have demonstrated neuroprotective activity and potential to ameliorate impaired learning and memory in Alzheimer's disease models, indicating their promise as treatment options. Notably, these compounds can cross the blood-brain barrier, which is a significant advantage for central nervous system drug delivery (Lee et al., 2018).

Anticancer Activity

A series of this compound derivatives have been evaluated for anticancer activity across various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These studies reveal moderate to excellent anticancer activity, with some derivatives showing higher efficacy than the reference drug etoposide. This suggests the potential of these compounds in the development of new anticancer therapies (Ravinaik et al., 2021).

Nematocidal Activity

Research into the nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has identified compounds with significant activity against Bursaphelenchus xylophilus, a pest causing significant damage in forestry. These findings highlight the potential of this compound derivatives in agricultural applications, offering a new avenue for pest control strategies (Liu et al., 2022).

Antidiabetic Screening

Derivatives of this compound have been synthesized and evaluated for their antidiabetic activity using in vitro assays. These studies contribute to the understanding of potential antidiabetic agents, paving the way for future therapeutic applications in managing diabetes (Lalpara et al., 2021).

Future Directions

Benzamides, including “4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide”, have potential applications in various industries, including pharmaceuticals. The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry .

Properties

IUPAC Name

4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-29-19-13-11-18(12-14-19)22-25-26-23(30-22)24-21(28)17-9-7-16(8-10-17)20(27)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTRSRZYFRVVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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